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Compound of Interest

Compound Name: [1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B1266753

A Comparative Guide to the Structure-Activity Relationship (SAR) of Triazolo[4,3-a]pyrazine
Analogues

The triazolo[4,3-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry,
demonstrating a wide range of biological activities. This guide provides a comparative analysis
of the structure-activity relationships (SAR) of various triazolo[4,3-a]pyrazine analogues, with a
focus on their anticancer and antibacterial properties. The information is targeted towards
researchers, scientists, and drug development professionals.

Anticancer Activity: Targeting Kinase Signaling
Pathways

Triazolo[4,3-a]pyrazine derivatives have emerged as potent inhibitors of various protein
kinases, which are crucial regulators of cellular processes often dysregulated in cancer.
Notably, these compounds have shown significant activity against c-Met and VEGFR-2
kinases.

c-Met Kinase Inhibitors

A series of[1][2][3]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety have
been investigated for their potential as c-Met kinase inhibitors.[1] The SAR studies revealed
several key insights:
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» Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring
attached to the pyridazinone moiety significantly influence the anticancer activity.

o Linker Length: The length of the carbon chain connecting the triazolopyrazine core and the
pyridazinone ring impacts the inhibitory potency.

Table 1: SAR of Triazolo[4,3-a]pyrazine Analogues as c-Met Kinase Inhibitors

Compoun - c-Met A549 MCF-7 HelLa

d IC50 (hM) IC50 (uM) IC50 (pM)  IC50 (uM)
22i 4-F CH2 48 0.83+£0.07 0.15+0.08 2.85+0.74
21a H (6{0) >1000 >50 >50 >50

22a H CH2 >1000 >50 >50 >50

22f 4-Cl CH2 120 215+0.13 1.89+0.11 5.67+0.43
221 3,4-diCl CH2 85 154+0.09 1.23+0.08 432+0.31

Data sourced from a study on[1][2][3]triazolo[4,3-a]pyrazine derivatives as potential c-Met
kinase inhibitors.[1]

Dual c-Met/VEGFR-2 Inhibitors

Further extending the therapeutic potential, novel[1][2][3]triazolo[4,3-a]pyrazine derivatives
have been designed and synthesized as dual inhibitors of c-Met and VEGFR-2.[3][4][5] This
dual inhibition can offer a more comprehensive blockade of tumor growth and angiogenesis.

Key SAR findings for these dual inhibitors include:

e Importance of the Triazolopyrazine Core: The introduction of the triazolo[4,3-a]pyrazine
scaffold was found to be a crucial pharmacophore for enhancing the antitumor effect.[4][5]

» Substitution on the Linker: Modifications on the linker connecting the core to a substituted
phenyl ring were explored, with certain substituents leading to potent dual inhibition.

Table 2: SAR of Triazolo[4,3-a]pyrazine Analogues as Dual c-Met/VEGFR-2 Inhibitors
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c-Met VEGFR- A549 MCF-7 Hela
Compo
d R1 R2 IC50 21C50 IC50 IC50 IC50
un
(nM) (HM) (M) (M) (M)
5-
(trifluoro
methyl)-1 0.98 + 105+ 1.28 +
171 H 26.00 2.6
H- 0.08 0.17 0.25
pyrazol-
3-yl
4-
234+ 3.12+ 456 +
17a H chloroph 55.00 >50
0.15 0.21 0.33
enyl
5-
(trifluoro
methyl)-1 156+ 2.01+ 2.89+
17e H 77.00 12.5
H- 0.11 0.18 0.24
pyrazol-
3-yl
o 0.85+ 0.92 + 115+
Foretinib - - 15.00 1.8
0.07 0.11 0.19

Data is based on research into dual c-Met/VEGFR-2 inhibitors with a[1][2][3]triazolo[4,3-
a]pyrazine core.[4][5]

Signaling Pathway and Experimental Workflow

The development of these kinase inhibitors involves a systematic workflow from design to
biological evaluation. The targeted signaling pathway, primarily the c-Met pathway, is a key
area of investigation.
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Caption: c-Met signaling pathway and the inhibitory action of triazolo[4,3-a]pyrazine analogues.
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Caption: General workflow for the structure-activity relationship (SAR) studies of triazolo[4,3-
a]pyrazine analogues.

Antibacterial Activity

In addition to their anticancer properties, triazolo[4,3-a]pyrazine derivatives have been explored
for their antibacterial potential.[2][6] A series of novel analogues were synthesized and
evaluated against both Gram-positive (Staphylococcus aureus) and Gram-negative
(Escherichia coli) bacteria.

The preliminary SAR analysis of these antibacterial compounds highlighted the following:

» Ethylenediamine Moiety: The presence of an ethylenediamine moiety attached to the
triazolopyrazine nucleus appeared to be favorable for antibacterial activity.[2]
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 Indole Group: Compounds incorporating an indole group generally exhibited greater activity
than those with a phenyl substitution.[2] This is potentially due to the formation of hydrogen
bond interactions with the target receptor.[2]

Table 3: Antibacterial Activity of Triazolo[4,3-a]pyrazine Derivatives

S. aureus MIC E. coli MIC

Compound R1 R2
(ng/imL) (ng/mL)
2e H Boc-L-tryptophan 32 16
Boc-L-
2a H _ 128 128
phenylalanine
Boc-D-
2c H _ 128 128
phenylalanine
Ampicillin - - 32 8

MIC (Minimum Inhibitory Concentration) values from a study on the antibacterial activity of

novel triazolo[4,3-a]pyrazine derivatives.[2]
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Caption: Logical relationship between structural modifications and biological activities of
triazolo[4,3-a]pyrazine analogues.

Experimental Protocols
In Vitro c-Met Kinase Assay

The inhibitory activity of the compounds against c-Met kinase is typically determined using a
mobility shift assay. The assay measures the amount of phosphorylated substrate peptide
produced. The reaction mixture contains the c-Met enzyme, the test compound at various
concentrations, a fluorescently labeled peptide substrate, and ATP in a kinase buffer. The
reaction is initiated by the addition of ATP and incubated at room temperature. The reaction is
then stopped, and the amounts of phosphorylated and unphosphorylated peptides are
measured. The IC50 values are calculated by fitting the dose-response data to a sigmoidal
curve.

Cell Proliferation Assay (MTT Assay)

The antiproliferative activity of the compounds against cancer cell lines (e.g., A549, MCF-7,
Hela) is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-
diphenyltetrazolium bromide) assay. Cells are seeded in 96-well plates and incubated. They
are then treated with different concentrations of the test compounds for a specified period (e.g.,
72 hours). After incubation, MTT solution is added to each well, and the plates are incubated
further to allow the formation of formazan crystals. The formazan crystals are then dissolved in
a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific
wavelength (e.g., 570 nm) using a microplate reader. The IC50 values, representing the
concentration of the compound that inhibits cell growth by 50%, are then calculated.

Antibacterial Activity Assay (Microbroth Dilution
Method)

The minimum inhibitory concentrations (MICs) of the synthesized compounds against bacterial
strains are determined using the microbroth dilution method. A serial dilution of each compound
is prepared in a 96-well microtiter plate with a suitable broth medium. A standardized inoculum
of the bacterial suspension is added to each well. The plates are then incubated under
appropriate conditions (e.g., 37°C for 24 hours). The MIC is defined as the lowest concentration
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of the compound that completely inhibits the visible growth of the bacteria. A positive control
(e.g., ampicillin) and a negative control (no compound) are included in each assay.[2][6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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